

SGC-iMLLT-N in MLL-rearranged Leukemia Research: An In-depth Technical Guide

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Compound of Interest

Compound Name: SGC-iMLLT-N

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Foreword: Targeting the Epigenetic Vulnerability of MLL-Rearranged Leukemias

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, characterized by chromosomal translocations involving the KMT2A (formerly MLL1) gene, represent a collection of aggressive hematological malignancies with a historically poor prognosis, particularly in infant and pediatric populations.[1] The resulting MLL fusion proteins drive an aberrant transcriptional program, leading to leukemogenesis. A key feature of this oncogenic activity is the recruitment of various effector proteins and complexes that create a permissive chromatin environment for the expression of leukemia-driving genes.

Among these, the MLLT1 (ENL) and MLLT3 (AF9) proteins, components of the super elongation complex (SEC), have emerged as critical co-factors for MLL fusion protein-mediated leukemogenesis.[2][3] The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain of MLLT1/3 recognizes acetylated and crotonylated lysine residues on histone tails, tethering the SEC to chromatin and facilitating transcriptional elongation of oncogenes such as MYC and HOXA9.[4] This dependency presents a compelling therapeutic window.

This guide provides an in-depth technical overview of SGC-iMLLT, a first-in-class chemical probe, and its crucial inactive control, **SGC-iMLLT-N**, for the investigation of MLLT1/3 function in MLL-r leukemia. We will delve into the mechanism of action, provide detailed experimental protocols for both in vitro and in vivo applications, and discuss the interpretation of results in the context of drug discovery and development. Our focus is to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize these tools to unravel the complexities of MLL-r leukemia and accelerate the development of novel therapeutic strategies.

The SGC-iMLLT/SGC-iMLLT-N Chemical Probe System: A Tale of Two Enantiomers

At the heart of rigorous chemical biology is the use of well-characterized chemical probes and their corresponding inactive controls. SGC-iMLLT and **SGC-iMLLT-N** are enantiomers, identical in chemical composition but mirror images in their three-dimensional structure. This subtle difference has profound implications for their biological activity.

SGC-iMLLT (Compound 92): The Active Probe

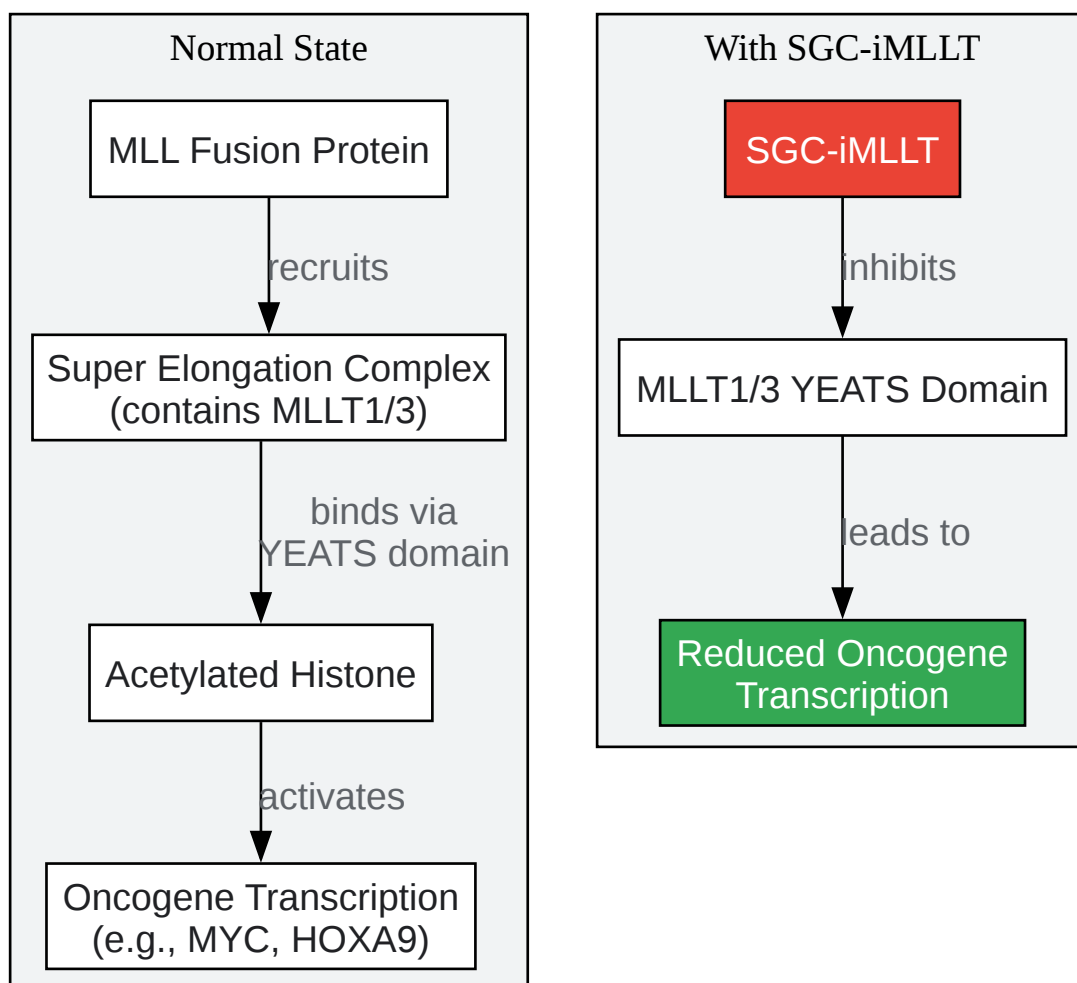
SGC-iMLLT is a potent and selective inhibitor of the MLLT1 and MLLT3 YEATS domains.[4][5] It competitively binds to the acetyl-lysine binding pocket of the YEATS domain, thereby displacing it from chromatin and disrupting the function of the super elongation complex.[3] This leads to the downregulation of key MLL fusion target genes and subsequent inhibition of leukemia cell growth.[4]

SGC-iMLLT-N (Compound 91): The Inactive Control

SGC-iMLLT-N serves as the indispensable negative control for experiments utilizing SGC-iMLLT.[4] Due to its stereochemistry, it exhibits significantly diminished binding to the MLLT1/3 YEATS domains.[4] Consequently, it has minimal impact on downstream gene expression and cellular phenotypes at concentrations where SGC-iMLLT is active.[4] The use of **SGC-iMLLT-N** is critical to distinguish on-target effects of MLLT1/3 inhibition from off-target or compound-specific artifacts, ensuring the scientific validity of experimental conclusions.

Mechanism of Action: Disrupting the MLLT1/3-Chromatin Interaction

The oncogenic activity of MLL fusion proteins is dependent on their ability to recruit the super elongation complex (SEC) to target gene promoters. MLLT1 and MLLT3 are key components of the SEC, and their YEATS domains are responsible for "reading" acetylated histone marks, thereby anchoring the complex to chromatin. SGC-iMLLT directly interferes with this process.



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Mechanism of SGC-iMLLT Action

Quantitative Characterization of SGC-iMLLT and SGC-iMLLT-N

A thorough understanding of the potency and selectivity of a chemical probe is paramount. The following table summarizes key quantitative data for SGC-iMLLT and its inactive control, **SGC-iMLLT-N**.

Parameter	SGC-iMLLT (Active Probe)	SGC-iMLLT-N (Inactive Control)	Target	Assay Type	Reference
IC50	0.26 μ M	> 30 μ M	MLLT1/3-Histone Interaction	Biochemical	[2]
Kd	0.129 μ M	Not reported	MLLT1 YEATS Domain	Biophysical	[2]
Kd	0.077 μ M	Not reported	MLLT3 YEATS Domain	Biophysical	[2]
NanoBRET IC50	~0.5 μ M	5.8 μ M	MLLT1 Cellular Target Engagement	Cellular	[4]

Note: IC50 (half-maximal inhibitory concentration) measures the functional inhibition of a biological process, while Kd (dissociation constant) quantifies the binding affinity between a compound and its target.[6] Lower values indicate higher potency and affinity.

In Vitro Methodologies: Probing MLLT1/3 Function in Cells

A multi-pronged approach employing various cellular assays is essential to robustly characterize the effects of MLLT1/3 inhibition. Here, we provide detailed protocols for key in vitro experiments.

Cellular Target Engagement: Confirming Intracellular Activity

It is crucial to demonstrate that SGC-iMLLT can engage its intended targets, MLLT1 and MLLT3, within a cellular context. Several methods can be employed for this purpose.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying compound binding to a target protein in living cells.[7][8]

Principle: This assay relies on energy transfer between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Detailed Protocol:

- Cell Line and Constructs:
 - HEK293 cells are commonly used for their high transfection efficiency.
 - Co-transfect cells with plasmids encoding for N-terminally tagged NanoLuc-MLLT1 or NanoLuc-MLLT3 and a C-terminally tagged HaloTag-Histone H3.3.
- Cell Plating:
 - 24 hours post-transfection, plate the cells in a 96-well, white, flat-bottom plate at a density of 2×10^4 cells per well in 100 μ L of complete medium.
 - Incubate for a further 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of SGC-iMLLT and **SGC-iMLLT-N** in DMSO. The final DMSO concentration in the assay should be kept below 0.5%.
 - Add the compounds to the cells and incubate for the desired time (e.g., 2-4 hours).
- Tracer and Substrate Addition:

- Add the HaloTag® NanoBRET™ 618 Ligand (fluorescent tracer) to a final concentration of 100 nM.
- Add the NanoBRET™ Nano-Glo® Substrate to the wells.
- Signal Detection:
 - Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
- Data Analysis:
 - Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
 - Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

CETSA® is a label-free method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9][10]

Principle: When a compound binds to its target protein, it often increases the protein's stability against heat-induced denaturation. This thermal shift can be quantified by measuring the amount of soluble protein remaining after heating the cells to various temperatures.

Detailed Protocol:

- Cell Culture and Treatment:
 - Culture MLL-r leukemia cells (e.g., MV4;11) to a sufficient density.
 - Treat the cells with various concentrations of SGC-iMLLT or **SGC-iMLLT-N** for 1-2 hours. A vehicle control (DMSO) must be included.
- Heating:
 - Aliquot the cell suspensions into PCR tubes.

- Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
 - Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
 - Transfer the supernatant to new tubes.
- Western Blot Analysis:
 - Determine the protein concentration of the soluble fractions.
 - Perform SDS-PAGE and Western blotting using a specific antibody against MLLT1 or MLLT3.
 - Quantify the band intensities to determine the amount of soluble target protein at each temperature.
- Data Analysis:
 - Plot the percentage of soluble protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

FRAP is a microscopy-based technique used to study the dynamics of fluorescently tagged proteins in living cells.[\[11\]](#)[\[12\]](#)

Principle: A specific region of interest (ROI) in a cell expressing a fluorescently tagged protein is photobleached using a high-intensity laser. The rate at which fluorescence recovers in the bleached area is a measure of the protein's mobility. Compound binding can alter this mobility.

Detailed Protocol:

- Cell Preparation:
 - Transfect cells (e.g., U2OS) with a plasmid encoding for GFP-tagged MLLT1 or MLLT3.
 - Plate the cells on glass-bottom dishes suitable for live-cell imaging.
- Compound Treatment:
 - Treat the cells with SGC-iMLLT, **SGC-iMLLT-N**, or vehicle control for a defined period before imaging.
- Image Acquisition:
 - Use a confocal microscope equipped for FRAP experiments.
 - Acquire a few pre-bleach images of the cell at low laser power.
 - Define an ROI within the nucleus where the GFP-tagged protein is localized.
 - Photobleach the ROI with a high-intensity laser pulse.
 - Immediately begin acquiring a time-lapse series of images at low laser power to monitor fluorescence recovery.[\[11\]](#)[\[13\]](#)
- Data Analysis:
 - Measure the fluorescence intensity in the bleached ROI over time.
 - Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.
 - Normalize the recovery data and fit it to a suitable model to determine the mobile fraction and the half-time of recovery ($t_{1/2}$). An increase in $t_{1/2}$ upon compound treatment can indicate target engagement.

Assessing Downstream Cellular Effects

Inhibition of MLLT1/3 is expected to have profound effects on the transcriptional program and phenotype of MLL-r leukemia cells.

Principle: Quantitative reverse transcription PCR (qRT-PCR) is a sensitive method to measure the mRNA levels of specific genes.^{[14][15]} This is crucial for confirming that MLLT1/3 inhibition leads to the downregulation of known target genes.

Detailed Protocol:

- Cell Treatment and RNA Extraction:
 - Treat MLL-r leukemia cells (e.g., MV4;11, MOLM-13) with SGC-iMLLT, **SGC-iMLLT-N**, or vehicle for a specified time (e.g., 24-72 hours).
 - Harvest the cells and extract total RNA using a commercially available kit.
- cDNA Synthesis:
 - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
- qPCR:
 - Perform qPCR using SYBR Green or TaqMan probes for target genes (MYC, BCL2, HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
- Data Analysis:
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method.^[16] A significant decrease in the mRNA levels of target genes in SGC-iMLLT-treated cells compared to controls indicates on-target activity.

Principle: Inhibition of key survival pathways in MLL-r leukemia cells by SGC-iMLLT is expected to reduce cell viability and induce apoptosis.

Protocols:

- Cell Viability:
 - Plate MLL-r cells in a 96-well plate and treat with a dose range of SGC-iMLLT and **SGC-iMLLT-N** for 72 hours.

- Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
- Measure the signal on a plate reader and normalize to the vehicle control to determine the percentage of viable cells.
- Apoptosis:
 - Treat cells as described above.
 - Stain cells with Annexin V and a viability dye (e.g., propidium iodide) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
 - Alternatively, measure caspase-3/7 activity using a luminescent or fluorescent assay.

In Vivo Evaluation: Testing Therapeutic Potential in Animal Models

Translating in vitro findings to an in vivo setting is a critical step in drug development. Xenograft mouse models of MLL-r leukemia are invaluable for assessing the efficacy and tolerability of SGC-iMLLT.[10][17]

Mouse Models of MLL-rearranged Leukemia

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used. The MV4;11 cell line, which harbors an MLL-AF4 fusion, is a widely used model for MLL-r leukemia.[18][19]

Formulation and Administration of SGC-iMLLT and SGC-iMLLT-N

Proper formulation is crucial for achieving adequate drug exposure in vivo.

Recommended Formulation for Intraperitoneal (IP) Injection:

- Vehicle: 10% DMSO, 90% (20% SBE- β -CD in Saline)[2]
- Preparation:

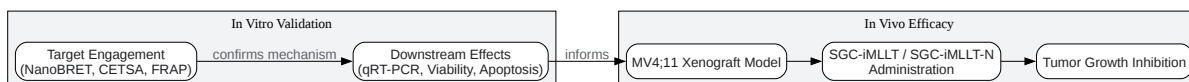
- Prepare a 20% (w/v) solution of sulfobutylether- β -cyclodextrin (SBE- β -CD) in sterile saline.
- Dissolve SGC-iMLLT or **SGC-iMLLT-N** in DMSO to create a stock solution (e.g., 20.8 mg/mL).
- To prepare the final dosing solution, add 1 part of the DMSO stock to 9 parts of the 20% SBE- β -CD solution.
- Mix thoroughly. The final solution will be a suspension.[2]

Efficacy Study in an MV4;11 Xenograft Model

Detailed Protocol:

- Cell Implantation:
 - Implant 5-10 x 10⁶ MV4;11 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
- Tumor Growth and Randomization:
 - Monitor tumor growth using calipers.
 - When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, SGC-iMLLT, **SGC-iMLLT-N**).
- Treatment:
 - Administer the formulated compounds via IP injection daily at a specified dose (e.g., 100 mg/kg).
 - Monitor tumor volume and body weight regularly.
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor volume and weight.

- Tumor tissue can be used for pharmacodynamic studies, such as Western blotting for target proteins or qRT-PCR for target gene expression.



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Experimental Workflow for SGC-iMLLT Evaluation

Conclusion and Future Directions

SGC-iMLLT, together with its inactive control **SGC-iMLLT-N**, provides a robust chemical toolset to dissect the role of MLLT1/3 in MLL-r leukemia. The methodologies outlined in this guide offer a comprehensive framework for researchers to validate target engagement, elucidate downstream signaling pathways, and assess preclinical efficacy. The insights gained from such studies are invaluable for the development of novel, targeted therapies for this challenging disease. Future work may focus on leveraging SGC-iMLLT in combination with other targeted agents to overcome potential resistance mechanisms and improve therapeutic outcomes for patients with MLL-rearranged leukemias.

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